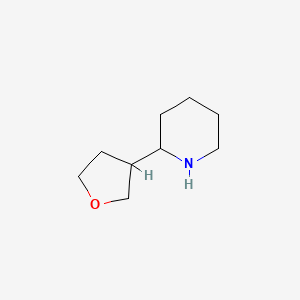
2-(Tetrahydrofuran-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydrofuran moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with tetrahydrofuran derivatives in the presence of a suitable catalyst. For instance, the use of palladium-catalyzed hydrogenation has been reported to facilitate the formation of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the production efficiency and scalability of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tetrahydrofuran-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and tetrahydrofuran derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
2-(Tetrahydrofuran-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog that lacks the tetrahydrofuran moiety.
Pyrrolidine: Another heterocyclic compound with a five-membered ring structure.
Morpholine: Contains both nitrogen and oxygen in a six-membered ring.
Uniqueness: 2-(Tetrahydrofuran-3-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler piperidine derivatives .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(oxolan-3-yl)piperidine |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-9(3-1)8-4-6-11-7-8/h8-10H,1-7H2 |
Clé InChI |
LSZVXBAFFQRDNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


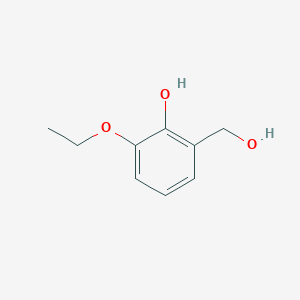
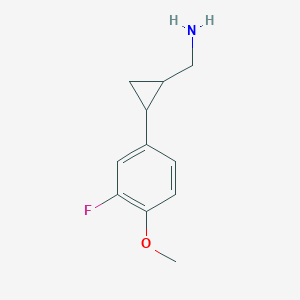
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
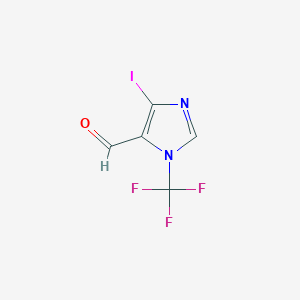
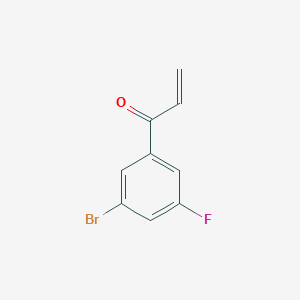
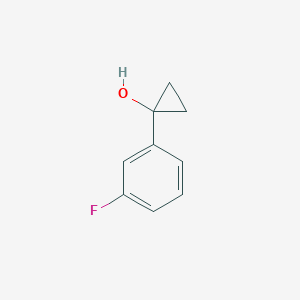
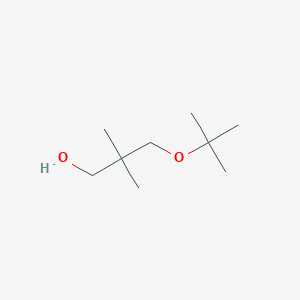
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)

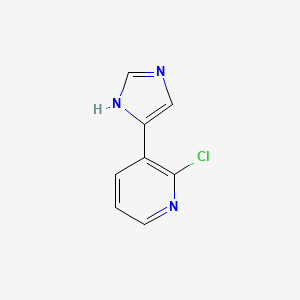
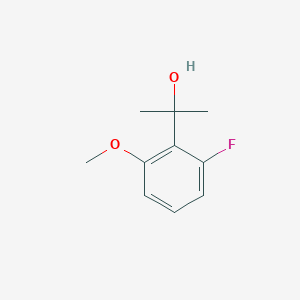
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)

